1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)13-20-19(24)21-15-4-2-5-16(12-15)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIRGQCVXMJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Oxopyrrolidin-1-yl)aniline
Step 1 : Nitration of 2-oxopyrrolidin-1-ylbenzene
- Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄) at 0–5°C.
- Outcome : Selective para-nitration relative to the pyrrolidinone group yields 3-nitro-2-oxopyrrolidin-1-ylbenzene.
Step 2 : Reduction of Nitro Group
Synthesis of 4-Methoxybenzyl Isocyanate
Step 1 : Preparation of 4-Methoxybenzylamine
Step 2 : Phosgene-Free Isocyanate Formation
Urea Bridge Formation
Coupling Reaction :
- Reagents : 3-(2-Oxopyrrolidin-1-yl)aniline (1.0 equiv), 4-methoxybenzyl isocyanate (1.1 equiv).
- Solvent : Anhydrous DCM or dimethylformamide (DMF).
- Catalyst : Triethylamine (TEA, 0.2 equiv) to scavenge HCl.
- Conditions : Stirring at room temperature for 12–16 hours.
- Workup : Precipitation in ice-cwater, filtration, and recrystallization from ethanol.
- Yield : 78–82%.
Alternative Catalytic C-N Coupling Approaches
Electrocatalytic urea synthesis, though nascent for complex molecules, offers a green alternative:
- Electrolyte : 0.1 M KHCO₃.
- Catalyst : Cu-doped TiO₂ nanotubes.
- Conditions : −0.8 V vs. RHE, CO₂ and nitrate co-feeding.
- Outcome : Forms urea precursors via in situ C-N coupling, though yields for branched ureas remain suboptimal (<15%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Isocyanate Coupling | High regioselectivity, scalable | Requires hazardous isocyanates | 78–82 |
| Carbamoyl Chloride | Avoids phosgene derivatives | Multi-step, lower atom economy | 65–70 |
| Electrocatalytic | Solvent-free, sustainable | Low yield, limited substrate scope | <15 |
Optimization Strategies and Challenges
Enhancing Isocyanate Stability
Purification Techniques
Stereochemical Considerations
The pyrrolidinone ring’s conformation influences reactivity:
- X-ray Crystallography : Confirms planar urea linkage and non-coplanar aromatic rings, necessitating steric accommodation during coupling.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea.
Reduction: Formation of 1-(4-Methoxybenzyl)-3-(3-(2-hydroxypyrrolidin-1-yl)phenyl)urea.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Urea Derivatives (Anticancer Activity)
Compounds 82 and 83 from are pyridine-urea derivatives with trifluoromethyl and methoxyphenyl substituents. Key comparisons include:
- Structural Differences : The target compound lacks the pyridine core and trifluoromethyl groups but shares the urea linkage and methoxyphenyl motif.
- Biological Activity: Compound 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea) demonstrated antiproliferative activity against MCF-7 breast cancer cells (in vitro), while the target compound’s pyrrolidinone moiety may influence different signaling pathways .
Methylurea Derivatives (Enzyme Modulation)
highlights methylurea derivatives, such as 1 (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea), which act as glucokinase activators. Key comparisons:
- Structural Similarities: Both compounds utilize urea as a central scaffold, but the target compound replaces the pyridine and halogenated substituents with a pyrrolidinone ring.
Pyrrolidinone-Containing Analogs
lists 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3), a structural analog with an ethoxyphenyl group instead of the target compound’s methoxyphenylmethyl group.
- Impact of Substituents: The ethoxy group may reduce polarity compared to methoxy, altering bioavailability. Both compounds retain the pyrrolidinone ring, which could mediate binding to proteases or kinases .
Research Findings and Implications
- Anticancer Potential: The trifluoromethyl and methoxyphenyl groups in pyridine-ureas () correlate with cytotoxicity, suggesting that the target compound’s pyrrolidinone ring could enhance selectivity for specific cancer targets.
- Enzyme Modulation : Methylurea derivatives () highlight urea’s role in stabilizing enzyme interactions, implying the target compound may act on similar pathways (e.g., glucokinase or analgesic targets).
- Synthetic Flexibility: The pyrrolidinone ring allows for stereochemical modifications, as seen in oxadiazole-pyrrolidine hybrids (), which could be leveraged for optimizing the target compound’s activity .
Notes
- Limitations : Direct pharmacological data for the target compound are unavailable in the provided evidence; inferences are drawn from structural analogs.
- Future Directions : Prioritize in vitro testing against cancer cell lines (e.g., MCF-7) and kinase assays to validate hypothesized mechanisms.
- Diversity of Sources : References include anticancer, enzymatic, and structural studies to ensure a comprehensive comparison .
Biological Activity
The compound 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 466.56 g/mol
- LogP : 1.8637
- Hydrogen Bond Acceptors : 9
- Hydrogen Bond Donors : 2
- Polar Surface Area : 76.766 Ų
Antibacterial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The IC values for these derivatives ranged significantly, indicating varying degrees of efficacy across different strains .
| Compound | Bacterial Strain | IC (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 ± 0.003 |
| Compound B | Bacillus subtilis | 0.63 ± 0.001 |
| Compound C | Other strains | Varies |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various biochemical pathways, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
In a study assessing enzyme inhibition, several derivatives demonstrated strong inhibitory activity against urease, with some compounds achieving IC values significantly lower than standard inhibitors .
| Enzyme | Compound | IC (µM) |
|---|---|---|
| AChE | Compound D | 1.13 ± 0.003 |
| Urease | Compound E | 1.21 ± 0.005 |
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promising results. The presence of the oxopyrrolidine moiety is believed to enhance its interaction with cancer cell lines, leading to apoptosis and cell cycle arrest in certain types of tumors .
Case Studies
- Study on Antibacterial Efficacy : A series of synthesized urea derivatives were tested against multiple bacterial strains, revealing that modifications in the phenyl groups significantly influenced their antibacterial potency.
- Enzyme Inhibition Research : A comparative study highlighted that compounds with similar structural motifs exhibited varying degrees of AChE inhibition, suggesting that the spatial arrangement of functional groups plays a crucial role in their biological activity.
- Anticancer Activity Assessment : In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.
Q & A
Q. What are the standard synthetic protocols for preparing 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea, and what critical reaction conditions must be controlled?
The synthesis typically involves a urea-forming reaction between an isocyanate and an amine derivative. Key steps include:
- Step 1 : Preparation of the 3-(2-oxopyrrolidin-1-yl)aniline intermediate via nucleophilic substitution or cyclization reactions .
- Step 2 : Reaction with 4-methoxybenzyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or THF.
- Critical Conditions : Temperature (0–25°C), solvent purity, and stoichiometric ratios to minimize side reactions (e.g., oligomerization). Post-synthesis purification via column chromatography or recrystallization is often required .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and urea linkage .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
- HPLC : Purity assessment (>95% purity threshold for biological assays) using reverse-phase columns and UV detection .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to urea-based inhibitors .
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis, and what scalability challenges arise?
- Optimization Strategies :
- Scalability Challenges :
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools aid in predicting these effects?
- Case Study : Replacing the 4-methoxyphenyl group with a 4-fluorophenyl group increased lipophilicity (logP +0.5) but reduced solubility, affecting cellular uptake .
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like kinases.
- QSAR Models : Relate substituent electronic properties (Hammett constants) to activity trends .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Potential Causes :
- Compound degradation under assay conditions (e.g., hydrolysis of the urea moiety in acidic media) .
- Variability in cell line genetic backgrounds or assay protocols .
- Resolution Strategies :
- Orthogonal Assays : Confirm activity using both enzymatic and cell-based readouts.
- Stability Studies : Monitor compound integrity via LC-MS during assays .
Key Recommendations for Researchers
- Prioritize stability studies to ensure data reproducibility, especially for long-term assays.
- Use computational modeling to guide synthetic efforts and reduce trial-and-error approaches .
- Cross-validate biological findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
